molecular formula C8H13N3OS B11773075 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide

5-Amino-3-(tert-butyl)isothiazole-4-carboxamide

Cat. No.: B11773075
M. Wt: 199.28 g/mol
InChI Key: LCGJXTQFXADEOI-UHFFFAOYSA-N
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Description

5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen, sulfur, and carbon atoms, with an amino group and a tert-butyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(tert-butyl)isothiazole-4-carboxylic acid with ammonia or an amine source can yield the desired carboxamide. The reaction typically requires a catalyst and may be carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(tert-butyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isothiazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Amino-3-(tert-butyl)isothiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(tert-butyl)isoxazole-4-carboxamide
  • 5-Amino-3-(tert-butyl)pyrazole-4-carboxamide
  • 5-Amino-3-(tert-butyl)thiazole-4-carboxamide

Uniqueness

5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

5-amino-3-tert-butyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C8H13N3OS/c1-8(2,3)5-4(6(9)12)7(10)13-11-5/h10H2,1-3H3,(H2,9,12)

InChI Key

LCGJXTQFXADEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC(=C1C(=O)N)N

Origin of Product

United States

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